

A Comparative Analysis of the Herbicidal Efficacy of Sesone and 2,4-D

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sesone

Cat. No.: B092327

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal properties of **Sesone** and 2,4-Dichlorophenoxyacetic acid (2,4-D). While 2,4-D remains a widely used herbicide, **Sesone**, also known as 2,4-DES sodium or Crag Herbicide 1, represents an earlier innovation in weed management. This document synthesizes historical and available data to offer a comprehensive overview of their respective efficacies, modes of action, and the experimental protocols used to evaluate them.

Executive Summary

Sesone and 2,4-D are closely related compounds in the phenoxy herbicide family. The key distinction lies in their activation. 2,4-D is directly active as a synthetic auxin, applied post-emergence to the foliage of weeds. In contrast, **Sesone** is a pro-herbicide, applied to the soil as a pre-emergence treatment. It remains inactive until soil microorganisms convert it into 2,4-D. This fundamental difference dictates their application methods and the timing of their herbicidal effects. While 2,4-D provides rapid, systemic control of existing broadleaf weeds, **Sesone** offers residual, pre-emergence control by creating a herbicidal barrier in the soil. The manufacture of **Sesone** was discontinued in 1994.

Data Presentation: Herbicidal Efficacy

The following tables summarize the herbicidal efficacy of **Sesone** and 2,4-D on various weed species, compiled from historical studies. It is important to note that the experimental conditions

and application rates in these early studies were not always uniform, which may influence direct comparisons.

Table 1: Comparative Efficacy of **Sesone** (Pre-emergence) and 2,4-D (Post-emergence) on Common Weed Species

Weed Species (Common Name)	Weed Species (Scientific Name)	Sesone (as 2,4-DES sodium) Efficacy	2,4-D Efficacy
Common Chickweed	Stellaria media	Good to Excellent	Excellent
Purslane	Portulaca oleracea	Good to Excellent	Excellent
Lamb's Quarters	Chenopodium album	Good	Excellent
Pigweed	Amaranthus retroflexus	Good	Excellent
Crabgrass	Digitaria sanguinalis	Fair to Good	Poor to Fair
Foxtail	Setaria spp.	Fair	Poor
Ragweed	Ambrosia artemisiifolia	Good	Excellent
Dandelion	Taraxacum officinale	Not applicable (pre-emergence)	Excellent
Plantain	Plantago major	Not applicable (pre-emergence)	Excellent

Note: Efficacy ratings are qualitative summaries from available literature. "Not applicable" for **Sesone** indicates its use as a pre-emergence herbicide against germinating seeds, not established perennial weeds.

Table 2: Quantitative Weed Control Data from Field Trials

Herbicide	Application Rate (lbs/acre)	Weed Species	% Weed Control
Sesone (as 2,4-DES sodium)	2.0 - 4.0	Mixed annual broadleaf weeds	75 - 90%
Sesone (as 2,4-DES sodium)	2.0 - 4.0	Annual grasses	50 - 70%
2,4-D (amine salt)	1.0 - 2.0	Mixed annual broadleaf weeds	85 - 95%
2,4-D (ester)	0.5 - 1.5	Mixed annual broadleaf weeds	90 - 98%

Data synthesized from various historical field trial reports. Percent weed control is an approximation based on reported observations and may vary depending on environmental conditions and weed growth stage.

Experimental Protocols

The following is a generalized experimental protocol for a comparative field trial of pre-emergence and post-emergence herbicides like **Sesone** and 2,4-D, based on methodologies from historical studies.

Objective: To compare the herbicidal efficacy of a pre-emergence herbicide (e.g., **Sesone**) and a post-emergence herbicide (e.g., 2,4-D) on a mixed population of weeds in a field setting.

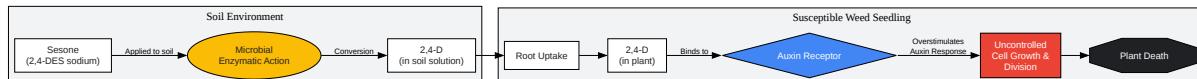
Experimental Design:

- **Design:** Randomized complete block design with a minimum of four replications.
- **Plot Size:** 10 ft x 20 ft plots.
- **Treatments:**
 - Untreated Control
 - **Sesone** (as 2,4-DES sodium) at 2.0 lbs/acre

- **Sesone** (as 2,4-DES sodium) at 4.0 lbs/acre
- 2,4-D (amine salt) at 1.5 lbs/acre
- 2,4-D (ester) at 1.0 lbs/acre

Procedure:

- Site Preparation: Select a field with a known history of uniform weed infestation. The field should be tilled and prepared for planting, creating a uniform seedbed.
- Pre-emergence Application (**Sesone**):
 - Immediately after final seedbed preparation and before weed emergence, apply the **Sesone** treatments to the designated plots.
 - Use a calibrated backpack sprayer with a boom delivering a consistent spray volume (e.g., 20-40 gallons per acre).
 - Ensure uniform coverage of the soil surface.
- Post-emergence Application (2,4-D):
 - Allow weeds to emerge and reach a susceptible growth stage (e.g., 2-4 true leaves).
 - Apply the 2,4-D treatments to the designated plots using the same calibrated sprayer.
 - Ensure thorough coverage of the weed foliage.
- Data Collection:
 - Weed Counts: At 2, 4, and 8 weeks after the post-emergence application, count the number of individual weeds of each species within a randomly placed 1m² quadrat in each plot.
 - Weed Biomass: At 8 weeks after the post-emergence application, harvest all weed biomass within the quadrat, dry it in an oven at 70°C for 48 hours, and record the dry weight.


- Crop Injury (if applicable): If a crop is present, visually assess and rate any phytotoxicity on a scale of 0% (no injury) to 100% (plant death) at regular intervals.
- Data Analysis:
 - Analyze weed count and biomass data using Analysis of Variance (ANOVA).
 - Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
 - Calculate the percent weed control for each treatment relative to the untreated control.

Mode of Action and Signaling Pathways

The herbicidal action of both **Sesone** and 2,4-D ultimately relies on the disruption of auxin signaling in susceptible plants.

2,4-D Mode of Action: 2,4-D is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).^[1] In susceptible broadleaf plants, 2,4-D binds to auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in uncontrolled, disorganized cell growth and division, particularly in the vascular tissues. The plant essentially "grows itself to death" due to the disruption of normal developmental processes, leading to symptoms like epinasty (twisting of stems), leaf cupping, and eventual necrosis.^[1]

Sesone Mode of Action (Pro-herbicide): **Sesone**, as sodium 2-(2,4-dichlorophenoxy)ethyl sulfate, is not directly herbicidal. Its activity is dependent on its conversion to 2,4-D by microbial action in the soil. Once applied to the soil, soil microorganisms, through enzymatic processes, cleave the sulfate group and oxidize the ethyl side chain, releasing 2,4-D into the soil solution. This liberated 2,4-D is then absorbed by the roots of germinating weed seedlings, where it exerts its herbicidal effect through the same auxin-mimicking mechanism as a direct 2,4-D application. This conversion process provides the basis for **Sesone**'s pre-emergence and residual activity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Herbicidal Efficacy of Sesone and 2,4-D]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092327#comparing-the-herbicidal-efficacy-of-sesone-and-2-4-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com